

Benzyl Phenyl Carbonate: A Versatile Reagent for Benzylation Reactions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl phenyl carbonate*

Cat. No.: *B1280318*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl phenyl carbonate has emerged as a valuable and versatile benzylating agent in modern organic synthesis. Its stability, ease of handling, and tunable reactivity make it an attractive alternative to traditional benzylating agents such as benzyl halides, which are often lachrymatory and can lead to over-alkylation. This document provides detailed application notes and experimental protocols for the use of **benzyl phenyl carbonate** in the benzylation of various nucleophiles, including phenols, active methylene compounds, amines, and alcohols.

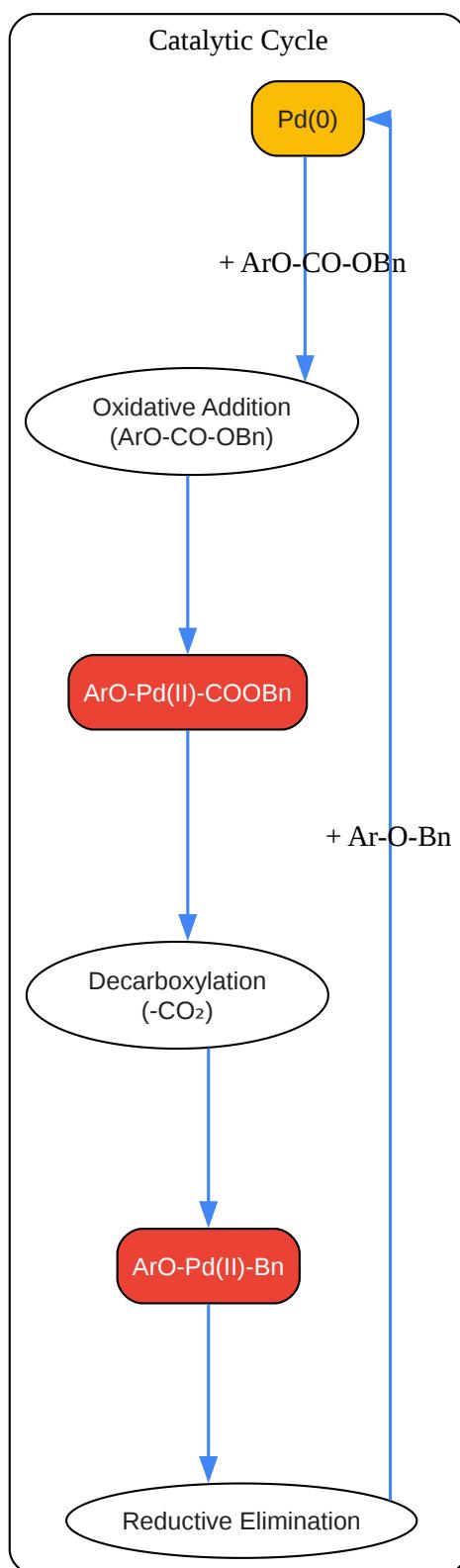
Chemical Properties and Safety Information

Property	Value
CAS Number	28170-07-2 [1]
Molecular Formula	C ₁₄ H ₁₂ O ₃
Molecular Weight	228.24 g/mol [1]
Appearance	Colorless to light yellow liquid
Boiling Point	120-130 °C at 0.5 mmHg [1]
Density	1.156 g/mL at 25 °C [1]
Refractive Index	n _{20/D} 1.5490 (lit.) [1]
Solubility	Soluble in common organic solvents (e.g., DMF, THF, CH ₂ Cl ₂).
Safety	May cause an allergic skin reaction and serious eye damage. It is recommended to handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. [1]

Applications in Benzylation Reactions

Benzyl phenyl carbonate is an effective reagent for the introduction of the benzyl group to a variety of functional groups. The reactivity of **benzyl phenyl carbonate** can be modulated by the choice of catalyst and reaction conditions, allowing for selective benzylation of different nucleophiles.

O-Benzylation of Phenols via Palladium-Catalyzed Decarboxylation


A highly efficient method for the O-benzylation of phenols involves a palladium-catalyzed decarboxylative etherification using aryl benzyl carbonates, a class of compounds to which **benzyl phenyl carbonate** belongs. This reaction proceeds under neutral conditions, offering a significant advantage over traditional base-mediated benzylation methods.[\[2\]](#)[\[3\]](#)

Reaction Scheme:

Proposed Mechanism:

The reaction is believed to proceed through a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl benzyl carbonate to the Pd(0) catalyst. Subsequent decarboxylation and reductive elimination yield the benzylated phenol, regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism for Pd-catalyzed decarboxylative benzylation of phenols.

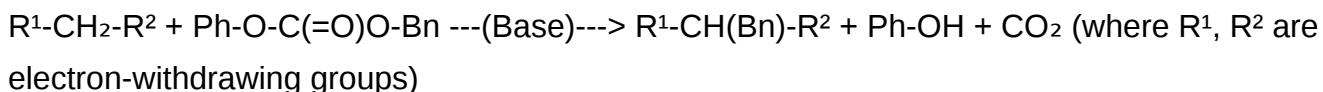
Quantitative Data:

The palladium-catalyzed benzylation of phenols with aryl benzyl carbonates provides excellent yields for a variety of substituted phenols.

Entry	Phenol Substrate	Product	Yield (%)
1	Phenol	Benzyl phenyl ether	98
2	4-Methoxyphenol	1-Benzylxy-4-methoxybenzene	99
3	4-Chlorophenol	1-Benzylxy-4-chlorobenzene	95
4	4-Nitrophenol	1-Benzylxy-4-nitrobenzene	92
5	2-Naphthol	2-(Benzylxy)naphthalene	97

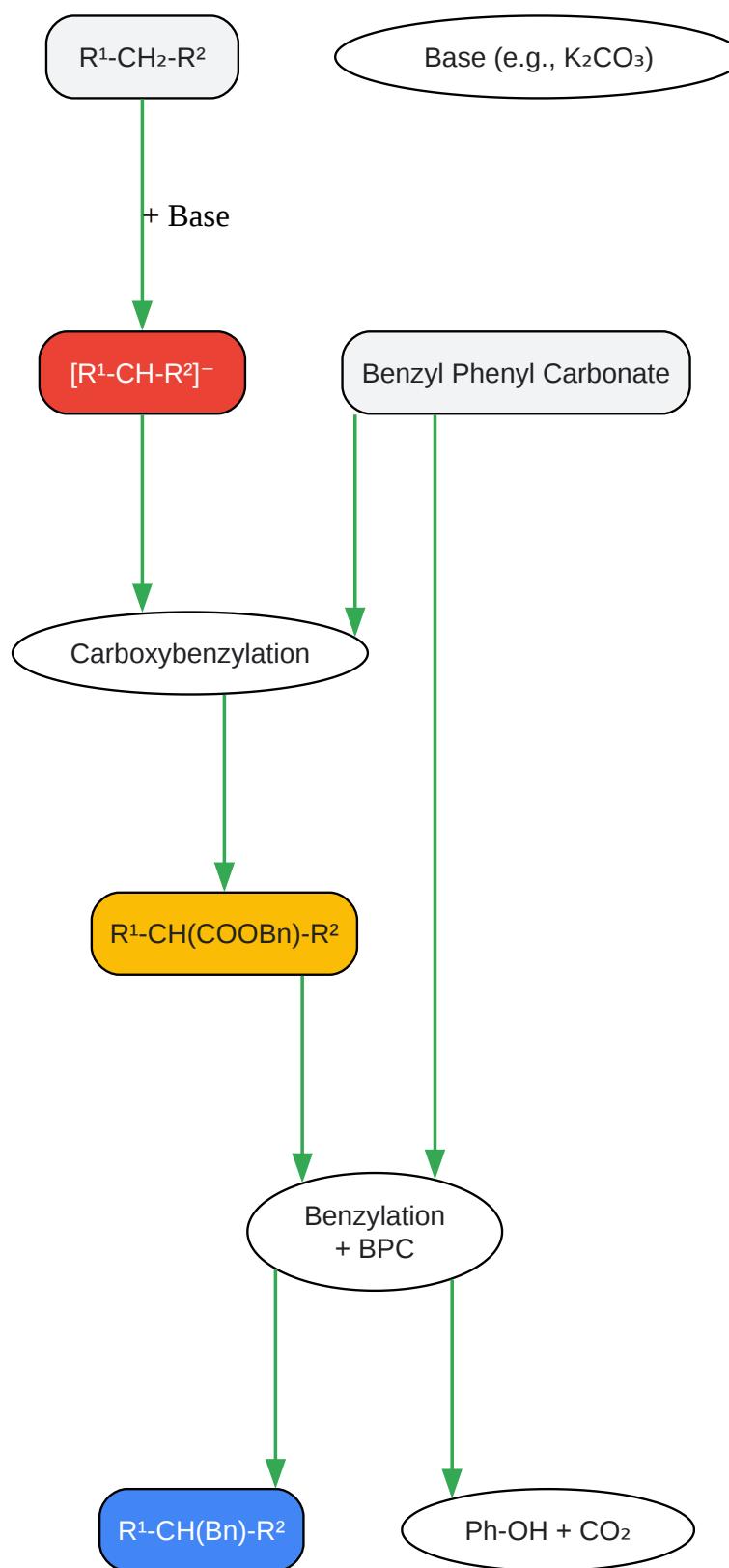
Data adapted from similar aryl benzyl carbonate systems.

Experimental Protocol:


- To a reaction vessel, add the phenol (1.0 mmol), $\text{Pd}(\eta^3\text{-C}_3\text{H}_5)\text{Cp}$ (0.025 mmol), and DPEphos (0.03 mmol).
- Add **benzyl phenyl carbonate** (1.2 mmol) and toluene (2.0 mL).
- Stir the mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

C-Benzylation of Active Methylene Compounds


Benzyl phenyl carbonate can be employed for the selective mono-C-benzylation of active methylene compounds. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Reaction Scheme:

Proposed Mechanism:

The mechanism is thought to involve an initial carboxybenzylation of the active methylene compound, followed by a subsequent benzylation step with decarboxylation. This two-step process contributes to the high selectivity for mono-benzylation.

[Click to download full resolution via product page](#)**Figure 2:** Proposed mechanism for C-benzylation of active methylene compounds.

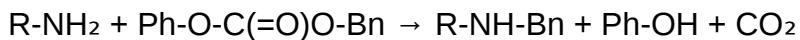
Quantitative Data:

High yields and selectivities for mono-benzylation are observed for various active methylene compounds using the related dibenzyl carbonate, suggesting similar efficacy for **benzyl phenyl carbonate**.

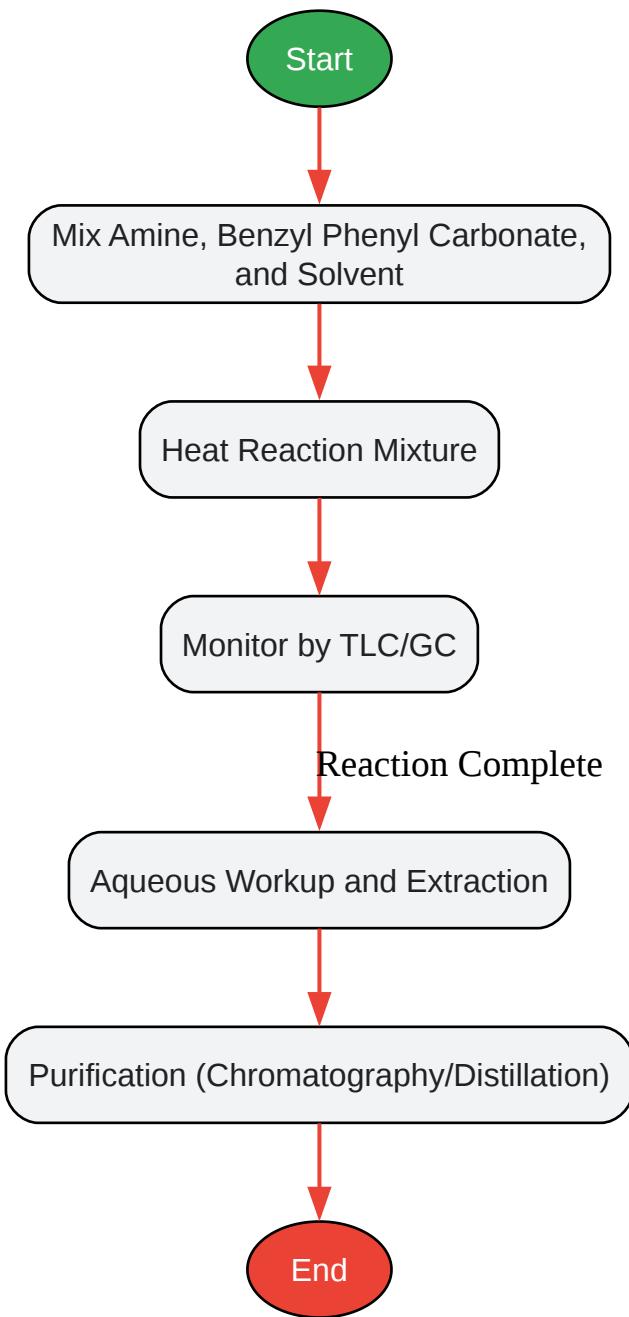
Entry	Active Methylene Compound	Product	Selectivity for Mono-benzylation (%)
1	Phenylacetonitrile	2,3-Diphenylpropionitrile	>98
2	Benzyl phenylacetate	Benzyl 2,3-diphenylpropionate	>98
3	Diethyl malonate	Diethyl 2-benzylmalonate	High (expected)
4	Acetylacetone	3-Benzylpentane-2,4-dione	High (expected)

Data based on reactions with dibenzyl carbonate, a close analogue.

Experimental Protocol:


- In a round-bottom flask, combine the active methylene compound (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).
- Add **benzyl phenyl carbonate** (1.2 mmol) to the mixture.
- Heat the reaction mixture to 140-160 °C under an inert atmosphere.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the mixture to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the product by column chromatography or distillation.


N-Benzylation of Amines

Benzyl phenyl carbonate can serve as a reagent for the N-benzylation of primary and secondary amines. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl group of the carbonate, followed by the departure of the phenoxide leaving group. Depending on the reaction conditions, this can lead to the formation of a benzyl carbamate, which can then be converted to the benzylated amine. For direct benzylation, harsher conditions or a catalytic approach may be necessary.

Reaction Scheme (General):

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for N-benzylation.

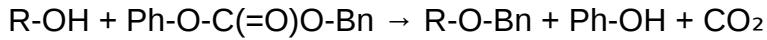
Quantitative Data:

While specific quantitative data for the direct N-benzylation of a wide range of amines using **benzyl phenyl carbonate** is limited in the literature, high yields have been reported for the selective protection of primary amino groups in diamines to form benzyl carbamates.

Entry	Diamine Substrate	Product (Carbamate)	Yield (%)
1	1,2-Ethanediamine	N-(2-Aminoethyl)carbamic acid benzyl ester	High
2	1,2-Propanediamine	N-(2-Aminopropyl)carbamic acid benzyl ester	High

Data from selective carbamate formation, a related reaction.

General Experimental Protocol:


- Dissolve the amine (1.0 mmol) in a suitable solvent (e.g., THF, CH_2Cl_2).
- Add **benzyl phenyl carbonate** (1.1 mmol).
- If necessary, add a non-nucleophilic base (e.g., triethylamine, 1.2 mmol).
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- If a base was used, wash the residue with water to remove the salt.
- Extract the product with an organic solvent.
- Dry the organic layer, filter, and concentrate.
- Purify the product by column chromatography.

O-Benzylation of Alcohols

The O-benzylation of alcohols using **benzyl phenyl carbonate** is also feasible, although it may require more forcing conditions or catalysis compared to the benzylation of more acidic

phenols. The reaction proceeds via a nucleophilic attack of the alcohol on the carbonate.

Reaction Scheme (General):

General Experimental Protocol:

- To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., DMF or THF), add a base such as sodium hydride (1.1 mmol) at 0 °C to form the alkoxide.
- After stirring for a short period, add **benzyl phenyl carbonate** (1.2 mmol).
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alcohols.
- Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine.
- Dry the organic phase, filter, and concentrate.
- Purify by column chromatography.

Note: Specific quantitative data for the O-benzylation of a broad range of simple alcohols using **benzyl phenyl carbonate** is not readily available in the surveyed literature. The provided protocol is a general guideline based on standard benzylation procedures.

Conclusion

Benzyl phenyl carbonate is a highly effective and versatile reagent for the benzylation of a range of nucleophiles. Its application in palladium-catalyzed decarboxylative benzylation of phenols offers a mild and efficient alternative to traditional methods. Furthermore, it shows great promise for the selective mono-C-benzylation of active methylene compounds. While more research is needed to fully explore its utility in the direct N-benzylation of amines and O-

benzylation of alcohols, the existing data and general principles of reactivity suggest its broad applicability in organic synthesis. The protocols and data presented herein provide a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 苄基苯基碳酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzyl phenyl carbonate | 28170-07-2 | Benchchem [benchchem.com]
- 3. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Benzyl Phenyl Carbonate: A Versatile Reagent for Benzylation Reactions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280318#benzyl-phenyl-carbonate-as-a-versatile-benzylating-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com